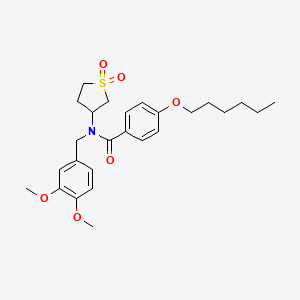
N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimetoxi-bencil)-N-(1,1-dióxido-tetrahidro-tiofeno-3-il)-4-(hexiloxi)benzamida es un compuesto orgánico sintético. Este compuesto presenta una estructura compleja con múltiples grupos funcionales, incluidos los grupos metoxi, bencilo, dióxido-tetrahidro-tiofenilo y hexiloxi. Tales compuestos suelen ser de interés en diversos campos de la investigación científica debido a sus posibles actividades biológicas y aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(3,4-dimetoxi-bencil)-N-(1,1-dióxido-tetrahidro-tiofeno-3-il)-4-(hexiloxi)benzamida generalmente involucra reacciones orgánicas de varios pasos. Los materiales de partida podrían incluir cloruro de 3,4-dimetoxi-bencilo, tetrahidrotiofeno y ácido 4-(hexiloxi)benzoico. La síntesis podría involucrar:
Sustitución nucleofílica: Reaccionar cloruro de 3,4-dimetoxi-bencilo con tetrahidrotiofeno en condiciones básicas para formar el intermedio.
Oxidación: Oxidación del intermedio para introducir el grupo dióxido-tetrahidro-tiofenilo.
Amidación: Acoplamiento del intermedio oxidado con ácido 4-(hexiloxi)benzoico utilizando un agente de acoplamiento como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida) para formar el compuesto de benzamida final.
Métodos de producción industrial
La producción industrial de tales compuestos típicamente involucraría la optimización de las rutas sintéticas anteriores para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación como la cromatografía y estrictas medidas de control de calidad.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(3,4-dimetoxi-bencil)-N-(1,1-dióxido-tetrahidro-tiofeno-3-il)-4-(hexiloxi)benzamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo dióxido-tetrahidro-tiofenilo puede oxidarse aún más en condiciones oxidantes fuertes.
Reducción: El compuesto se puede reducir para modificar los grupos funcionales, como la reducción del grupo dióxido-tetrahidro-tiofenilo a un grupo tetrahidro-tiofenilo.
Sustitución: Los grupos metoxi pueden sufrir reacciones de sustitución nucleofílica para introducir otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio (KMnO₄), trióxido de cromo (CrO₃)
Reducción: Hidruro de aluminio y litio (LiAlH₄), borohidruro de sodio (NaBH₄)
Sustitución: Hidruro de sodio (NaH), haluros de alquilo
Productos principales
Los productos principales formados a partir de estas reacciones dependerían de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación podría producir sulfoxidos o sulfonas, mientras que la reducción podría producir derivados tiofenílicos más simples.
Aplicaciones Científicas De Investigación
Química: Como reactivo o intermedio en la síntesis orgánica.
Biología: Posible uso en el estudio de las interacciones enzimáticas o como sonda en ensayos bioquímicos.
Medicina: Investigado por sus posibles propiedades terapéuticas, como actividades antiinflamatorias o anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales o como componente en productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de N-(3,4-dimetoxi-bencil)-N-(1,1-dióxido-tetrahidro-tiofeno-3-il)-4-(hexiloxi)benzamida dependería de su objetivo biológico específico. En general, estos compuestos podrían interactuar con enzimas o receptores, modulando su actividad. Los objetivos moleculares podrían incluir proteínas involucradas en vías de señalización, enzimas metabólicas o proteínas estructurales.
Comparación Con Compuestos Similares
Compuestos similares
N-(3,4-dimetoxi-bencil)-N-(tetrahidro-tiofeno-3-il)-4-(hexiloxi)benzamida: Carece del grupo dióxido-tetrahidro-tiofenilo.
N-(3,4-dimetoxi-bencil)-N-(1,1-dióxido-tetrahidro-tiofeno-3-il)-4-(metoxi)benzamida: Tiene un grupo metoxi en lugar de un grupo hexiloxi.
Singularidad
N-(3,4-dimetoxi-bencil)-N-(1,1-dióxido-tetrahidro-tiofeno-3-il)-4-(hexiloxi)benzamida es única debido a su combinación específica de grupos funcionales, lo que puede conferir una reactividad química y una actividad biológica distintas en comparación con compuestos similares.
Propiedades
Fórmula molecular |
C26H35NO6S |
|---|---|
Peso molecular |
489.6 g/mol |
Nombre IUPAC |
N-[(3,4-dimethoxyphenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-hexoxybenzamide |
InChI |
InChI=1S/C26H35NO6S/c1-4-5-6-7-15-33-23-11-9-21(10-12-23)26(28)27(22-14-16-34(29,30)19-22)18-20-8-13-24(31-2)25(17-20)32-3/h8-13,17,22H,4-7,14-16,18-19H2,1-3H3 |
Clave InChI |
UZAGCMRMEXMEHQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=CC=C(C=C1)C(=O)N(CC2=CC(=C(C=C2)OC)OC)C3CCS(=O)(=O)C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(2,6-Dichlorophenyl)methoxy]-2-(4-pyridylmethylene)benzo[b]furan-3-one](/img/structure/B12135318.png)


![(5Z)-5-(2-butoxybenzylidene)-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12135338.png)
![2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide](/img/structure/B12135345.png)
![3-[(5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12135351.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12135353.png)
![N-(5-ethyl-3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}thiophen-2-yl)benzamide](/img/structure/B12135360.png)
![2-[(furan-2-ylmethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12135368.png)
![N-(3-chloro-2-methylphenyl)-2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydroben zo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]acetamide](/img/structure/B12135371.png)

![N-(3,4-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135378.png)
![N-(2,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135383.png)
![N-(2,4-dimethylphenyl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-yl}sulfanyl)acetamide](/img/structure/B12135388.png)
